molecular formula C16H18N2O2 B2935857 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde CAS No. 460044-72-8

7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde

Cat. No.: B2935857
CAS No.: 460044-72-8
M. Wt: 270.332
InChI Key: HCCAXEITHUDTAR-UHFFFAOYSA-N
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Description

7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde: is a heterocyclic compound that features a quinoline core structure substituted with a methoxy group at the 7th position, a piperidinyl group at the 2nd position, and an aldehyde group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions, where the quinoline derivative is reacted with piperidine under basic conditions.

    Formylation: The aldehyde group at the 3rd position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and piperidinyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation: 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carboxylic acid.

    Reduction: 7-Methoxy-2-(piperidin-1-yl)quinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology:

    Biological Probes: Employed in the design of biological probes for studying enzyme activities and protein interactions.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance its binding affinity to certain biological targets, while the methoxy and aldehyde groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    Quinoline-3-carbaldehyde: Lacks the methoxy and piperidinyl groups, making it less versatile in certain applications.

    7-Methoxyquinoline:

    2-(Piperidin-1-yl)quinoline: Lacks the methoxy and aldehyde groups, affecting its chemical properties and biological activity.

Uniqueness: 7-Methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

7-methoxy-2-piperidin-1-ylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-14-6-5-12-9-13(11-19)16(17-15(12)10-14)18-7-3-2-4-8-18/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCAXEITHUDTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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